2-Bromo-3-(bromomethyl)-5-chloropyridine

Regioselective Cross-Coupling Suzuki-Miyaura Azafluorene Synthesis

Source 2-Bromo-3-(bromomethyl)-5-chloropyridine (CAS 1227602-92-7) with three chemoselectively addressable reactive sites (aryl-Br, alkyl-Br, aryl-Cl). This substitution pattern enables controlled stepwise functionalization via Suzuki-Miyaura coupling and nucleophilic substitution for synthesizing azafluorene/azafluorenone alkaloid cores, heteroarylated 2-arylpyridine ligands, and diverse small-molecule libraries. XLogP3 = 3.1, TPSA = 12.9 Ų. Research use only.

Molecular Formula C6H4Br2ClN
Molecular Weight 285.36 g/mol
Cat. No. B13871653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(bromomethyl)-5-chloropyridine
Molecular FormulaC6H4Br2ClN
Molecular Weight285.36 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1CBr)Br)Cl
InChIInChI=1S/C6H4Br2ClN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2
InChIKeyMBBCYMAAJDUUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(bromomethyl)-5-chloropyridine: A Halogenated Pyridine Scaffold for Advanced Synthesis


2-Bromo-3-(bromomethyl)-5-chloropyridine (CAS 1227602-92-7) is a halogenated pyridine derivative with a molecular weight of 285.36 g/mol [1]. This compound serves as a key synthetic intermediate, distinguished by its unique 2-bromo-3-bromomethyl-5-chloro substitution pattern. This specific arrangement of reactive groups enables controlled, stepwise functionalization in the synthesis of complex organic molecules for pharmaceutical and agrochemical research [1].

Why 2-Bromo-3-(bromomethyl)-5-chloropyridine Cannot Be Interchanged with Other Halogenated Pyridines


The scientific utility of 2-Bromo-3-(bromomethyl)-5-chloropyridine is dictated by its precise substitution pattern, which governs its reactivity and the outcomes of multi-step synthetic sequences. Simple halogenated pyridines or analogs with altered substitution cannot replicate its function as a bifunctional or trifunctional scaffold. For example, the specific positions of the bromine, chlorine, and bromomethyl groups dictate regioselectivity in cross-coupling reactions and subsequent nucleophilic substitutions [1]. Attempting to substitute this compound with a less specifically functionalized analog would compromise the designed synthetic route, likely leading to different reaction products, lower yields, or the inability to perform sequential transformations required for constructing complex molecular architectures [2].

Quantitative Evidence for Selecting 2-Bromo-3-(bromomethyl)-5-chloropyridine Over Analogs


Reactivity Profile for Regioselective Suzuki Coupling

The 2-halo-3-halomethyl substitution pattern, as found in this compound, is specifically studied for its ability to undergo regioselective Suzuki reactions. This allows for the construction of arylpyridines and benzylpyridines with functional handles for subsequent intramolecular cyclizations, a key step in synthesizing complex azafluorenes and azafluorenones. This reactivity is a direct result of its substitution pattern and is not shared by less functionalized analogs [1].

Regioselective Cross-Coupling Suzuki-Miyaura Azafluorene Synthesis

Enhanced Lipophilicity for Bioactive Molecule Design

The addition of a bromine atom at the 2-position significantly increases the compound's lipophilicity compared to an analog lacking this substituent. The calculated XLogP3 value for 2-Bromo-3-(bromomethyl)-5-chloropyridine is 3.1 [1], whereas the direct analog without the 2-bromo group, 3-(bromomethyl)-5-chloropyridine, has a computed XLogP3 of 2.1 [2]. This difference of 1.0 log unit translates to a 10-fold increase in its partition coefficient between octanol and water.

Medicinal Chemistry ADME Lipophilicity

Distinct Molecular Scaffold for Sequential Functionalization

The presence of three different carbon-halogen bonds (aryl-Br, alkyl-Br, and aryl-Cl) provides a platform for highly controlled, sequential functionalization. The reactivity order for Pd-catalyzed cross-coupling is generally Ar-Br > Ar-Cl. The benzylic bromomethyl group can undergo nucleophilic substitution (SN2) under orthogonal conditions. This allows for a planned sequence: first, a Suzuki coupling at the aryl-Br; second, an SN2 reaction at the bromomethyl site; and third, a Suzuki coupling at the aryl-Cl position. Analogs like 2-bromo-5-chloropyridine-3-methanol [1] or 3-(bromomethyl)-5-chloropyridine [2] lack this specific three-component reactive toolkit.

Synthetic Methodology Chemoselectivity Sequential Reactions

Increased Molecular Weight and Polar Surface Area for Fine-Tuning Properties

The target compound's molecular weight (285.36 g/mol) and Topological Polar Surface Area (TPSA, 12.9 Ų) are distinct from close analogs. For instance, 2-bromo-5-chloropyridine-3-methanol has a lower MW (222.47 g/mol) and a higher TPSA (33.1 Ų) due to the presence of a hydroxyl group instead of a bromomethyl group [1]. These quantifiable differences in fundamental physicochemical parameters can be crucial for fine-tuning properties like solubility, permeability, and target binding in a drug discovery campaign.

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Optimized Application Scenarios for 2-Bromo-3-(bromomethyl)-5-chloropyridine


Synthesis of Azafluorene and Azafluorenone Alkaloid Cores

This compound is ideally suited as a substrate for the regioselective Suzuki-Miyaura coupling and subsequent intramolecular cyclization methodology to construct the core structures of azafluorene and azafluorenone alkaloids, which are valuable targets in medicinal chemistry for their diverse biological activities [1].

Development of Complex 2-Arylpyridine Ligands

Its substitution pattern aligns with established methods for the sequential palladium-catalyzed direct arylation and Suzuki coupling of bromo-2-chloropyridines. This approach provides access to a diverse range of heteroarylated 2-arylpyridine ligands, which are crucial for synthesizing transition metal complexes with tunable photophysical and catalytic properties [2].

Scaffold for High-Throughput SAR Studies in Medicinal Chemistry

With three distinct, chemoselectively addressable reactive sites (aryl-Br, alkyl-Br, aryl-Cl), this compound is a premier scaffold for generating diverse small-molecule libraries via sequential functionalization. Its unique lipophilicity profile (XLogP3 = 3.1) and low TPSA (12.9 Ų) make it a strategic choice for modulating the physicochemical properties of lead compounds in drug discovery programs [3].

Precursor for Heterocyclic Building Blocks in Agrochemical Research

As a densely functionalized pyridine, it serves as a versatile intermediate for the synthesis of novel heterocyclic building blocks. The ability to introduce complexity in a stepwise, controlled manner is highly valued in agrochemical discovery for the synthesis of new insecticides or fungicides with novel modes of action [1].

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